

In Vivo Bioavailability and Pharmacokinetics of MK-571: A Technical Guide

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Compound of Interest

Compound Name: MK-571

Cat. No.: B10768263

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Introduction

MK-571, also known as Verlukast, is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions. By blocking the action of LTD4 at its receptor, **MK-571** has been investigated for its therapeutic potential in treating these diseases. This technical guide provides a comprehensive overview of the in vivo bioavailability and pharmacokinetic profile of **MK-571**, summarizing key data and experimental methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **MK-571** has been evaluated in several preclinical species and in humans. A summary of the available quantitative data is presented below. It is important to note that **MK-571** is a chiral molecule, and its enantiomers, S-(+) and R-(-), can exhibit stereoselective pharmacokinetics.

Species	Enantiomer	Route of Administration	Dose	Bioavailability (%)	C _{max}	T _{max} (h)	AUC	Half-life (t _{1/2})	Clearance	Reference
Rat	S-(+)	Oral	10 mg/kg (race mate)	75	Not Reported	Not Reported	Not Reported	Not Reported	3.7 times faster than R-(-)	
Rat	R-(-)	Oral	10 mg/kg (race mate)	71	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	[1]
Human	Total MK-571	Oral	100, 300, 600 mg t.i.d.	Not Reported	Not Reported	1-2	AUC increased with dose and accumulation observed	Not Reported	S-(+) cleared more rapidly than R-(-)	

Note: Comprehensive quantitative data for C_{max}, AUC, and half-life in dogs and monkeys, as well as more detailed data in humans, were not available in the public domain literature reviewed. The clearance of the S-(+)-enantiomer is reportedly faster than the R-(-)-enantiomer in humans, while the opposite is observed in dogs and monkeys.[1]

Experimental Protocols

The following sections detail the typical methodologies employed in the in vivo pharmacokinetic studies of **MK-571**.

Oral Administration in Rats (General Protocol)

This protocol is a generalized representation based on standard pharmacokinetic study designs and information from studies involving **MK-571**.

1. Animal Model:

- Species: Male Sprague-Dawley or Wistar rats.
- Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
- Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
- Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum, with fasting overnight before dosing.

2. Dosing:

- Drug Formulation: **MK-571** is typically suspended in a vehicle suitable for oral administration, such as a 0.5% aqueous solution of methylcellulose or carboxymethylcellulose.
- Dose Administration: The drug suspension is administered via oral gavage using a ball-tipped gavage needle. The volume administered is typically 5-10 mL/kg.

3. Blood Sampling:

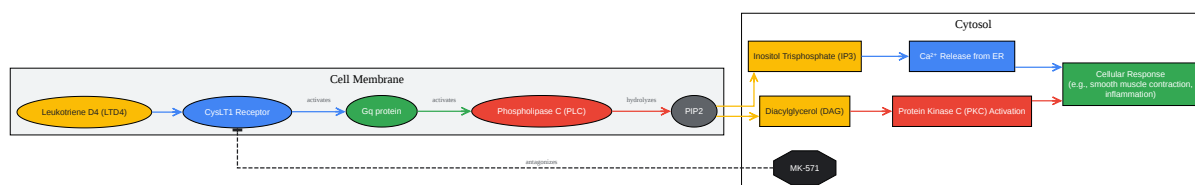
- Route: Blood samples are collected from the jugular vein or tail vein at predetermined time points.
- Time Points: A typical sampling schedule would be pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

4. Bioanalytical Method (Based on Human Plasma Analysis):

- Technique: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method for the quantification of **MK-571** and its enantiomers in plasma.
- Sample Preparation:
 - Plasma samples are acidified.
 - **MK-571** and an internal standard are extracted using solid-phase extraction (SPE).
 - The extracted compounds are derivatized to form fluorescent diastereomers, allowing for chiral separation.
- Chromatographic Conditions:
 - Column: A chiral column is used for the separation of the diastereomeric derivatives.
 - Mobile Phase: A suitable mobile phase is used to achieve optimal separation.
 - Detection: Fluorescence detection is employed for sensitive quantification.
- Data Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

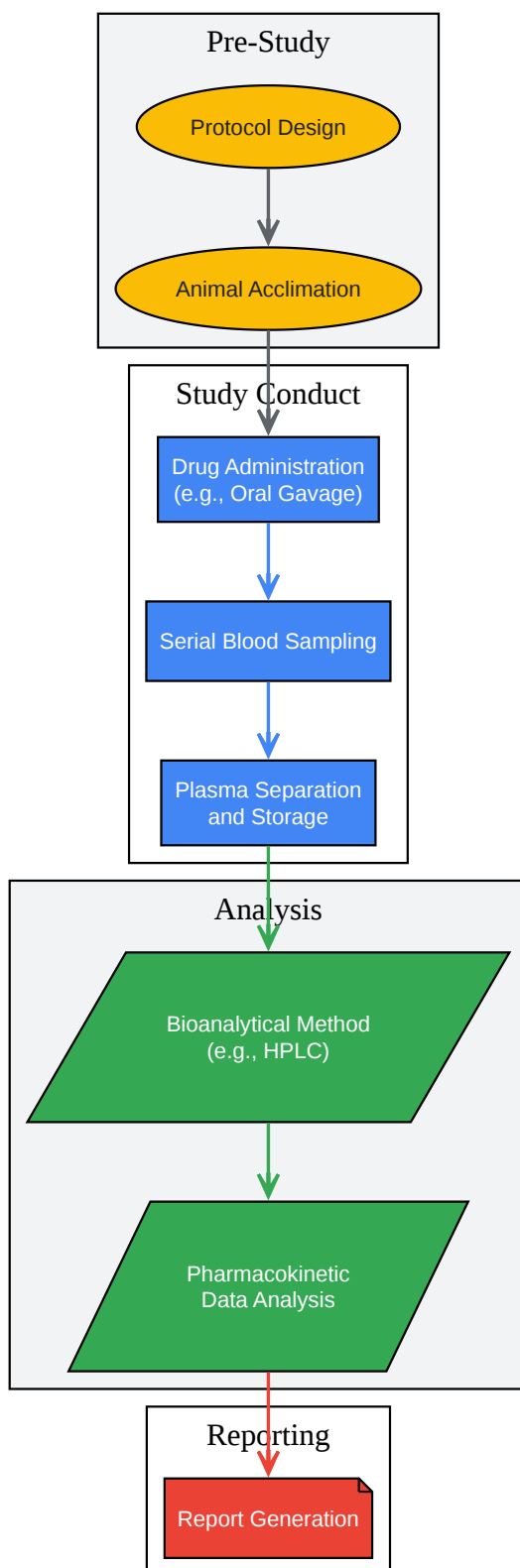
Leukotriene D4 Signaling Pathway



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Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of **MK-571**.

Experimental Workflow for an In Vivo Pharmacokinetic Study



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Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

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References

- 1. Interspecies differences in stereoselective protein binding and clearance of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]
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